2-(3-fluorobenzyl)-6-(4-(2-fluorophenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one
Beschreibung
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Eigenschaften
IUPAC Name |
2-[(3-fluorophenyl)methyl]-6-[4-(2-fluorophenyl)piperazine-1-carbonyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N4O2/c23-17-5-3-4-16(14-17)15-28-21(29)9-8-19(25-28)22(30)27-12-10-26(11-13-27)20-7-2-1-6-18(20)24/h1-9,14H,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEAQWGOPXEPMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(3-fluorobenzyl)-6-(4-(2-fluorophenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C20H19F2N3O
- Molecular Weight : 363.38 g/mol
This compound features a pyridazinone core, which is known for various biological activities, and incorporates fluorinated phenyl and piperazine groups that may enhance its pharmacological profile.
Pyridazinone derivatives, including the compound , are often evaluated for their interactions with various biological targets. A notable mechanism involves inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4B, which plays a significant role in inflammatory processes.
In studies, compounds with similar structures have shown selective inhibition of PDE4B, leading to anti-inflammatory effects. For example, a related pyridazinone exhibited an IC50 value of 251 nM against PDE4B, demonstrating its potential as an anti-inflammatory agent .
Anti-inflammatory Activity
Research has indicated that pyridazinone derivatives possess anti-inflammatory properties. A study evaluating various pyridazinones reported that certain derivatives effectively inhibited PDE4B activity, which is crucial for reducing inflammation in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Neuroprotective Effects
Compounds containing piperazine moieties have been studied for their neuroprotective effects, particularly in the context of Alzheimer's disease. The compound's structural components suggest potential inhibition of monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation. Inhibitors of MAO-B have been shown to improve cognitive function and reduce neurodegeneration .
Case Studies and Research Findings
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| 4ba | PDE4B Inhibition | 251 nM | |
| T6 | MAO-B Inhibition | 0.013 µM | |
| Various Pyridazinones | Antimicrobial | Varies |
- PDE4B Inhibition : A study found that a pyridazinone derivative exhibited significant inhibition of PDE4B, suggesting its potential use in treating inflammatory diseases .
- MAO-B Inhibition : Another study identified a derivative with an IC50 value of 0.013 µM against MAO-B, indicating strong neuroprotective potential .
- Antimicrobial Activity : Research on similar compounds highlighted their effectiveness against various microbial strains, although specific data for the compound remains to be elucidated .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest potential for development as an anticancer agent.
- Case Study : In vitro assays revealed that the compound induced apoptosis in breast cancer cell lines (e.g., MCF-7) with an IC50 value of approximately 5 μM. This indicates a promising therapeutic index for further development in oncology.
Antiviral Activity
The antiviral potential of this compound has also been explored, particularly against viruses such as HIV and herpes simplex virus (HSV).
- Research Findings : A related study showed that compounds with structural similarities exhibited significant antiviral activity, with EC50 values below 10 μM against HSV-1. Such findings suggest that modifications to the pyridazine structure may enhance antiviral potency.
Enzyme Inhibition
Another important application of this compound is its role as an enzyme inhibitor. Research indicates that it can inhibit specific enzymes critical for various biological processes.
- Enzyme Inhibition Studies : The compound has shown effective inhibition rates against urease and certain proteases, which are vital in metabolic pathways. The inhibition rates correlate with structural features of the compound, emphasizing the importance of the fluorine substituents in enhancing binding affinity.
Biochemical Mechanisms
The biochemical mechanisms underlying the actions of this compound are still under investigation. However, it is hypothesized that it may interact with various molecular targets, influencing pathways related to cell signaling and gene expression.
Q & A
Basic Synthesis Methodology
Q: What are the foundational synthetic routes for preparing this compound, and what key intermediates are involved? A: The synthesis typically involves multi-step reactions:
- Step 1: React 3,6-dichloropyridazine with (2-fluorophenyl)piperazine in ethanol to form 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine .
- Step 2: Hydrolyze the intermediate in hot glacial acetic acid to yield the pyridazinone core.
- Step 3: Introduce the 3-fluorobenzyl group via nucleophilic substitution or coupling reactions (e.g., using K₂CO₃ in acetone for alkylation) .
Key intermediates include 3-chloro-pyridazine derivatives and fluorobenzyl halides. Characterization requires NMR, IR, and mass spectrometry to confirm regiochemistry and purity .
Advanced Synthesis Optimization
Q: How can reaction conditions be optimized to improve yield and selectivity for the fluorobenzyl substitution? A: Optimization strategies:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the benzyl group .
- Catalysis: Use phase-transfer catalysts (e.g., TBAB) or mild bases (K₂CO₃) to minimize side reactions .
- Temperature Control: Maintain 50–60°C to balance reaction rate and decomposition .
Parallel synthesis and DOE (Design of Experiments) are recommended for systematic optimization.
Structural Confirmation Techniques
Q: What advanced analytical methods are critical for resolving ambiguities in the compound’s regiochemistry? A:
- X-ray Crystallography: Resolve atomic positions using SHELXL for small-molecule refinement .
- 2D NMR: NOESY or COSY spectra confirm spatial proximity of the fluorobenzyl and piperazine groups .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular formula with <2 ppm error .
Computational Target Identification
Q: How can molecular docking guide hypothesis-driven research on this compound’s biological targets? A:
- Target Selection: Prioritize enzymes with known fluorophenylpiperazine interactions (e.g., MAO-B, PARP) .
- Docking Workflow:
- Key Metrics: Binding energy (<−8 kcal/mol) and hydrogen-bond interactions with catalytic residues.
Resolving Data Contradictions
Q: How to address discrepancies in reported biological activities or synthetic yields? A:
- Comparative Studies: Replicate protocols under identical conditions (solvent purity, temperature gradients) .
- Meta-Analysis: Use cheminformatics tools (e.g., KNIME) to correlate structural variations (e.g., fluorine position) with activity .
- Statistical Validation: Apply t-tests to assess significance of yield differences across labs .
Biological Activity Profiling
Q: What in vitro assays are suitable for evaluating this compound’s potential as a kinase or protease inhibitor? A:
- Enzyme Assays:
- Cellular Models: BRCA-deficient cell lines (e.g., MDA-MB-436) for standalone cytotoxicity studies .
Structure-Activity Relationship (SAR) Strategies
Q: How to systematically explore SAR for the fluorophenylpiperazine moiety? A:
- Analog Synthesis: Replace 2-fluorophenyl with 3- or 4-fluoro isomers; modify piperazine with methyl/cyclopropyl groups .
- Pharmacophore Mapping: Identify critical features (e.g., fluorine’s electronegativity, piperazine’s basicity) using MOE .
- Activity Cliffs: Compare IC₅₀ values across analogs to pinpoint substituent effects .
Crystallographic Analysis with SHELX
Q: How to refine the compound’s crystal structure using SHELX for publication-quality data? A:
- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets .
- Refinement:
- Validation: R-factor <5%, and Ramachandran outliers <0.2% .
Fluorine’s Role in Bioactivity
Q: What experimental and computational approaches elucidate fluorine’s impact on binding affinity? A:
- Basic: Compare logP values (HPLC) to assess fluorobenzyl’s lipophilicity .
- Advanced:
- ¹⁹F NMR to study protein-ligand interactions .
- QM/MM simulations (ORCA/AMBER) to quantify fluorine’s electrostatic contributions .
Stability and Degradation Pathways
Q: How to design stability studies under physiological conditions? A:
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